N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide
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Overview
Description
N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable halogenated compound.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the piperazine derivative and the butanoyl chloride.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide
- N-(4-Fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide
- N-(4-Methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide
Uniqueness
N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide is unique due to the specific combination of the 4-chlorophenyl and 2-fluorophenyl groups, which may confer distinct pharmacological properties compared to other similar compounds. The presence of these groups can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
CAS No. |
923024-38-8 |
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Molecular Formula |
C20H23ClFN3O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C20H23ClFN3O/c21-16-7-9-17(10-8-16)23-20(26)6-3-11-24-12-14-25(15-13-24)19-5-2-1-4-18(19)22/h1-2,4-5,7-10H,3,6,11-15H2,(H,23,26) |
InChI Key |
UXYXOTWBETTYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
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